molecular formula C10H20FNO B1485473 [(1-Fluorocyclopentyl)methyl](1-methoxypropan-2-yl)amine CAS No. 1864926-20-4

[(1-Fluorocyclopentyl)methyl](1-methoxypropan-2-yl)amine

Cat. No. B1485473
CAS RN: 1864926-20-4
M. Wt: 189.27 g/mol
InChI Key: PJCPWCMAWJGGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of (1-Fluorocyclopentyl)methylamine is C10H20FNO . Its average mass is 189.270 Da and its monoisotopic mass is 189.152893 Da .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of 3-aminocycloheptatrienylidenamines : Research by Cavazza and Pietra (1976) describes the methylation of 3-methoxytropone to produce 3-aminocycloheptatrienylidenamines, showing the reactivity of similar methoxy-containing compounds in synthetic chemistry Cavazza & Pietra, 1976.

Catalysis and Chemical Transformations

  • Catalytic amination of 1-methoxy-2-propanol : A study by Bassili and Baiker (1990) explored the amination of 1-methoxy-2-propanol over a nickel catalyst, demonstrating the potential for catalytic transformations involving methoxy and amino groups Bassili & Baiker, 1990.

Fluorophores and Labeling Reagents

  • Novel stable fluorophore : Hirano et al. (2004) discussed the development of a novel fluorophore with strong fluorescence across a wide pH range, highlighting the utility of methoxy-containing compounds in biomedical analysis Hirano et al., 2004.

Ring-Opening Reactions

  • Lewis acid-catalyzed ring-opening : Lifchits and Charette (2008) described the ring-opening of cyclopropanes with amine nucleophiles, a process that might be relevant to understanding reactions involving fluorocyclopentyl and amine groups Lifchits & Charette, 2008.

Advanced Materials and Pharmaceuticals

  • Synthesis and characterization of complexes : Research into the synthesis of various metal complexes with amines and their application in polymerization processes shows the versatility of amine-containing compounds in materials science Shin et al., 2016.

properties

IUPAC Name

N-[(1-fluorocyclopentyl)methyl]-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20FNO/c1-9(7-13-2)12-8-10(11)5-3-4-6-10/h9,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCPWCMAWJGGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1(CCCC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Fluorocyclopentyl)methyl](1-methoxypropan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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